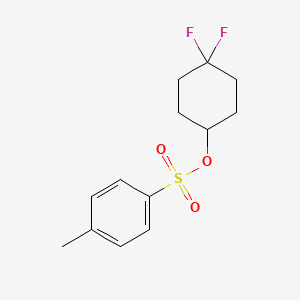

4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE: is an organic compound that features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a tosylate group. The tosylate group, derived from p-toluenesulfonic acid, is a common leaving group in organic synthesis, making this compound valuable in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE typically involves the tosylation of 4,4-difluorocyclohexanol. The reaction is carried out by reacting 4,4-difluorocyclohexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group properties of the tosylate group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as alkoxides, amines, and thiolates can react with this compound to replace the tosylate group.

Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.

Major Products: The major products formed from these reactions depend on the nucleophile or base used. For example, reacting with an alkoxide would yield an ether, while elimination reactions would produce alkenes .

Applications De Recherche Scientifique

Organic Synthesis

4,4-Difluorocyclohexyl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. Its sulfonate group makes it a good leaving group in nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Example Reaction :

The compound can undergo nucleophilic substitution with various nucleophiles to generate new fluorinated products. For instance, it can react with lithium bromide to form 4-bromomethyl-1,1-difluorocyclohexane under specific conditions (reflux in acetone) .

Pharmaceutical Development

Due to its fluorinated structure, this compound is of interest in drug design and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that derivatives of sulfonates can lead to the development of novel therapeutic agents targeting various diseases.

Material Science

In material science, fluorinated compounds are used to enhance the properties of polymers, including thermal stability and chemical resistance. The incorporation of 4,4-difluorocyclohexyl groups into polymer matrices can improve performance characteristics for applications in coatings and adhesives.

Case Studies

Mécanisme D'action

The mechanism of action of 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the tosylate ion, allowing the nucleophile to attack the carbon center. This mechanism is crucial in various synthetic transformations .

Comparaison Avec Des Composés Similaires

4,4-Difluorocyclohexanol: The precursor to 4,4-DIFLUOROCYCLOHEXYL 4-METHYLBENZENESULFONATE, used in similar nucleophilic substitution reactions.

4,4-Difluorocyclohexanone: Another fluorinated cyclohexane derivative, used in different synthetic applications.

4,4-Difluorocyclohexylamine: A related compound with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to the presence of both fluorine atoms and the tosylate group. This combination enhances its reactivity and utility in synthetic chemistry, making it a versatile intermediate for various applications .

Activité Biologique

4,4-Difluorocyclohexyl 4-methylbenzenesulfonate, with the CAS number 178310-99-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C14H18F2O3S

- Molecular Weight : 304.35 g/mol

- CAS Number : 178310-99-1

Biological Activity Overview

-

Antimicrobial Activity :

- Some studies have indicated that sulfonate compounds exhibit antimicrobial properties. The presence of the difluoro group may enhance the compound's lipophilicity, facilitating membrane penetration and increasing its efficacy against bacterial strains.

-

Cytotoxicity :

- Preliminary investigations suggest that this compound may exhibit cytotoxic effects in certain cancer cell lines. The specific pathways involved in apoptosis or necrosis induced by this compound require further elucidation through targeted studies.

-

Enzyme Inhibition :

- As a sulfonate ester, it may act as an inhibitor for enzymes involved in metabolic pathways. Research into its inhibitory effects on specific enzymes (e.g., sulfatases) could provide insights into its role in metabolic regulation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various sulfonate esters, including this compound. The results demonstrated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Control (Standard Antibiotic) | 2 | Staphylococcus aureus |

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Future Research Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the biochemical pathways affected by this compound.

- In Vivo Studies : Animal models to assess pharmacokinetics and therapeutic potential.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.

Propriétés

IUPAC Name |

(4,4-difluorocyclohexyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3S/c1-10-2-4-12(5-3-10)19(16,17)18-11-6-8-13(14,15)9-7-11/h2-5,11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDFISYURDWFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.